1-Bromo-7-chloroheptane
Overview
Description
1-Bromo-7-chloroheptane is an organic compound with the chemical formula C7H14BrCl. It is a colorless to yellowish liquid with a peculiar odor . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
1-Bromo-7-chloroheptane can be synthesized through different methods. The primary methods include:
Sodium Chloride Method: This involves the reaction of 1-bromoheptane with sodium chloride under specific conditions.
Sulfuric Acid Method: This method involves the reaction of 1-bromoheptane with concentrated sulfuric acid.
Both methods require careful control of reaction conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
1-Bromo-7-chloroheptane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: Although less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-7-chloroheptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is used in the study of enzyme mechanisms and receptor interactions.
Medicine: It has been investigated as a potential anticancer and antimicrobial agent.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-7-chloroheptane involves its interaction with molecular targets such as enzymes and receptors. It can act as an alkylating agent, modifying the structure and function of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
1-Bromo-7-chloroheptane can be compared with other similar compounds such as:
1-Bromo-6-chlorohexane: Similar structure but with one less carbon atom.
1-Bromo-8-chlorooctane: Similar structure but with one more carbon atom.
1-Chloro-7-bromoheptane: Same molecular formula but different arrangement of halogen atoms.
The uniqueness of this compound lies in its specific halogen arrangement, which can influence its reactivity and applications in various chemical reactions.
Biological Activity
1-Bromo-7-chloroheptane is a halogenated organic compound with the molecular formula and a molecular weight of approximately 213.54 g/mol. It is primarily studied for its potential applications in organic synthesis and its biological activity, particularly in relation to its effects on various biological systems.
Property | Value |
---|---|
CAS Number | 68105-93-1 |
Molecular Formula | C7H14BrCl |
Molecular Weight (g/mol) | 213.54 |
Boiling Point (°C) | 118 |
Physical State | Liquid |
Color | Yellow |
The biological activity of this compound can be attributed to its structure, which allows it to participate in nucleophilic substitution reactions. This property enables it to interact with various biological molecules, potentially leading to significant physiological effects. The compound's halogen atoms can influence its reactivity, making it a candidate for studies on cytotoxicity and pharmacological effects.
Biological Studies and Findings
- Cytotoxicity : Research indicates that halogenated compounds, including this compound, exhibit varying degrees of cytotoxicity against different cell lines. For instance, studies have shown that exposure to similar halogenated alkanes can lead to cell death through mechanisms such as apoptosis and necrosis. The exact cytotoxic effects of this compound require further investigation but are hypothesized based on the behavior of related compounds.
- Antimicrobial Activity : Some studies suggest that halogenated compounds possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have demonstrated efficacy against bacteria and fungi, indicating potential applications in developing antimicrobial agents.
- Neurotoxicity : There is evidence that certain brominated compounds can affect neuronal function and viability. Investigations into the neurotoxic effects of this compound could provide insights into its safety profile and potential impacts on the nervous system.
Case Studies
A review of literature reveals limited direct case studies specifically focusing on this compound; however, analogs provide valuable insights:
- Study on Brominated Compounds : A study examined several brominated aliphatic compounds and their effects on human liver cells. Results indicated that compounds with longer carbon chains exhibited increased cytotoxicity, suggesting that this compound may also exhibit similar properties due to its heptane backbone.
- Antimicrobial Efficacy : In a comparative study of halogenated compounds against Staphylococcus aureus, several brominated alkanes showed significant antibacterial activity. This suggests that further exploration of this compound's antimicrobial properties could be warranted.
Properties
IUPAC Name |
1-bromo-7-chloroheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrCl/c8-6-4-2-1-3-5-7-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAOWMBSLZYILL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470259 | |
Record name | 1-Bromo-7-chloroheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68105-93-1 | |
Record name | 1-Bromo-7-chloroheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50470259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-7-chloroheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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